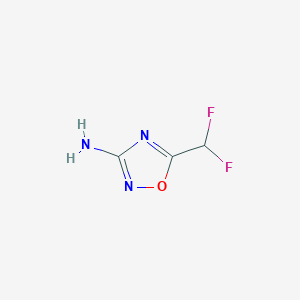
5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. The presence of the difluoromethyl group (CF₂H) in its structure imparts distinct chemical characteristics, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine typically involves the introduction of the difluoromethyl group into the oxadiazole ring. One common method includes the reaction of a suitable precursor with difluorocarbene reagents under controlled conditions. For instance, the reaction of 5-amino-1,2,4-oxadiazole with difluoromethylating agents such as ClCF₂H in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the CF₂H group to the oxadiazole ring. The use of advanced difluorocarbene reagents that are non-ozone depleting has streamlined the production process, making it more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine
- 5-(Chloromethyl)-1,2,4-oxadiazol-3-amine
- 5-(Bromomethyl)-1,2,4-oxadiazol-3-amine
Uniqueness
5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability and reactivity, making it more suitable for various applications .
Eigenschaften
Molekularformel |
C3H3F2N3O |
|---|---|
Molekulargewicht |
135.07 g/mol |
IUPAC-Name |
5-(difluoromethyl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C3H3F2N3O/c4-1(5)2-7-3(6)8-9-2/h1H,(H2,6,8) |
InChI-Schlüssel |
GPZIEOGWFLVFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NO1)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


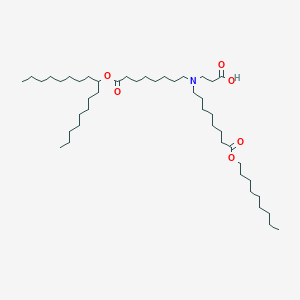
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364948.png)
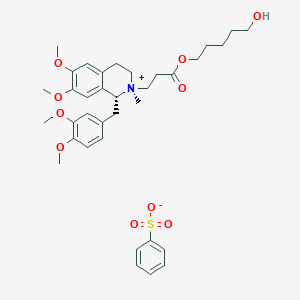
![3-[(Benzylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364969.png)
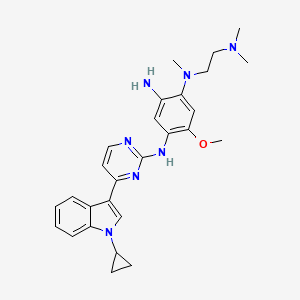
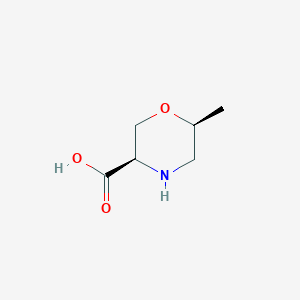
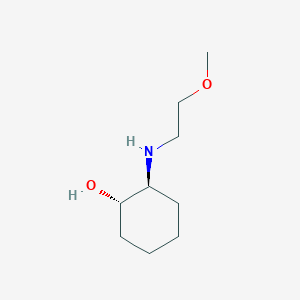

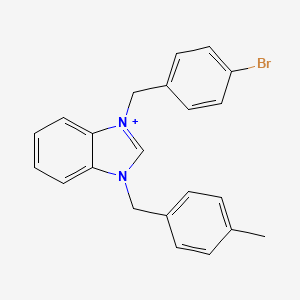
![5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
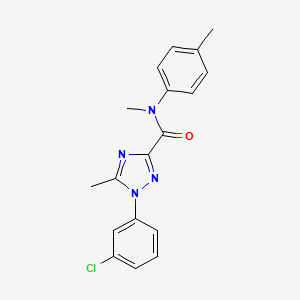

![3-[(Methylsulfanyl)methyl]-6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365021.png)

